molecular formula C14H21NO B8351855 1-[2-(2-Ethylphenoxy)ethyl]pyrrolidine

1-[2-(2-Ethylphenoxy)ethyl]pyrrolidine

Cat. No.: B8351855
M. Wt: 219.32 g/mol
InChI Key: GEWBYFXQGXYXQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-Ethylphenoxy)ethyl]pyrrolidine is a pyrrolidine derivative with a phenoxyethyl side chain substituted at the ortho position with an ethyl group. Its molecular formula is C₁₄H₂₁NO, and it is structurally characterized by a pyrrolidine ring connected via an ethylene bridge to a 2-ethylphenoxy moiety.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

1-[2-(2-ethylphenoxy)ethyl]pyrrolidine

InChI

InChI=1S/C14H21NO/c1-2-13-7-3-4-8-14(13)16-12-11-15-9-5-6-10-15/h3-4,7-8H,2,5-6,9-12H2,1H3

InChI Key

GEWBYFXQGXYXQH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1OCCN2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Phenoxyethyl Substitutions

Key structural analogues differ in substituents on the phenoxy ring or the pyrrolidine moiety. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogues
Compound Name Substituent Position/Group Molecular Weight (g/mol) Key Applications/Activity References
1-[2-(2-Ethylphenoxy)ethyl]pyrrolidine 2-ethylphenoxy 219.32 LTA₄ hydrolase inhibition (hypothesized)
SC-22716 (1-[2-(4-phenylphenoxy)ethyl]pyrrolidine) 4-phenylphenoxy 337.41 Potent LTA₄ hydrolase inhibitor (IC₅₀ ~10 nM)
1-[2-(3-Bromophenoxy)ethyl]pyrrolidine 3-bromophenoxy 284.17 Industrial precursor; limited bioactivity
1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine 4-benzylphenoxy 281.38 Structural studies (PDB ID: 27P)
1-[2-(4-Bromo-2-chlorophenoxy)ethyl]pyrrolidine 4-bromo-2-chlorophenoxy 304.62 Intermediate in agrochemical synthesis
Key Observations :
  • Substituent Position: SC-22716, with a 4-phenylphenoxy group, exhibits significantly higher LTA₄ hydrolase inhibitory activity compared to the ortho-substituted 2-ethylphenoxy derivative. This highlights the importance of para-substituted aromatic groups for target binding .
  • Halogen Effects : Bromine or chlorine substitutions (e.g., 3-bromo or 4-bromo-2-chloro) reduce pharmacological activity but enhance utility as synthetic intermediates (e.g., in lasofoxifene synthesis) .

Pharmacological Activity and SAR Insights

Structure-activity relationship (SAR) studies from reveal:

  • Para-Substituted Analogues : Compounds with electron-rich para-substituents (e.g., 4-phenyl in SC-22716) show enhanced LTA₄ hydrolase inhibition due to improved hydrophobic interactions with the enzyme’s active site.
  • Ortho-Substituted Derivatives : The 2-ethyl group in the target compound may disrupt optimal binding, as ortho-substituents often create torsional strain in aromatic systems, reducing affinity .

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